molecular formula C8H8O3 B1333388 Benzo[d][1,3]dioxol-4-ylmethanol CAS No. 769-30-2

Benzo[d][1,3]dioxol-4-ylmethanol

Cat. No.: B1333388
CAS No.: 769-30-2
M. Wt: 152.15 g/mol
InChI Key: XVCMMPXFVAHHQN-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-4-ylmethanol, also known as 1,3-benzodioxol-4-ylmethanol, is an organic compound with the molecular formula C8H8O3. It is a derivative of 1,3-benzodioxole, featuring a methanol group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[d][1,3]dioxol-4-ylmethanol can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high yields and purity. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Benzo[d][1,3]dioxol-4-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methanol group and the aromatic ring structure.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce methyl-substituted benzodioxoles .

Scientific Research Applications

Benzo[d][1,3]dioxol-4-ylmethanol has a wide range of scientific research applications:

Comparison with Similar Compounds

    1,3-Benzodioxole: The parent compound of Benzo[d][1,3]dioxol-4-ylmethanol, lacking the methanol group.

    Benzo[d][1,3]dioxol-5-ylmethylamine: A derivative with an amine group instead of a methanol group.

    Benzo[d][1,3]dioxol-4-carboxylic acid: A carboxylic acid derivative of 1,3-benzodioxole.

Uniqueness: this compound is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,3-benzodioxol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCMMPXFVAHHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379873
Record name 1,3-benzodioxol-4-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-30-2
Record name 1,3-benzodioxol-4-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dioxaindan-4-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve benzo[1,3]dioxole-4-carbaldehyde (2.0 g, 13.3 mmol) in anhydrous THF (30 mL) and treat with sodium borohydride (0.5 g, 13.3 mmol) at 0° C. Stir the reaction mixture for 30 min at ambient temperature and quench with water (30 mL). Extract the reaction mixture with DCM (3×10 mL), combine the organic extracts and dry over anhydrous Na2SO4. Remove the solvent to obtain the desired intermediate as a colorless oil (1.9 g, 94%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

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